N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE
Overview
Description
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a phenoxy group, and an acetamide moiety. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced to the pyrazole ring through methylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxy Group: The phenoxy group is attached to the acetamide moiety through a nucleophilic substitution reaction using 4-methylphenol and chloroacetyl chloride.
Final Coupling: The final coupling involves the reaction of the methylated pyrazole with the phenoxyacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrazole and phenoxyacetamide compounds.
Scientific Research Applications
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and dyes.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antimalarial, and antileishmanial properties.
Mechanism of Action
The mechanism of action of N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrazole: A simpler pyrazole derivative with similar structural features.
4-Methylphenoxyacetic Acid: A compound with a phenoxy group similar to the target compound.
Hydrazine-Coupled Pyrazoles: Compounds with similar pyrazole rings and diverse biological activities.
Uniqueness
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
N-methyl-2-(4-methylphenoxy)-N-[(1-methylpyrazol-4-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-12-4-6-14(7-5-12)20-11-15(19)17(2)9-13-8-16-18(3)10-13/h4-8,10H,9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPHYSYOXKIIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(C)CC2=CN(N=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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